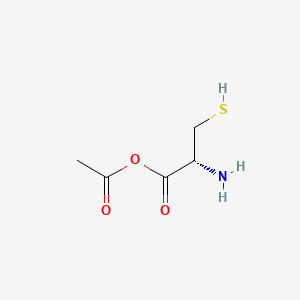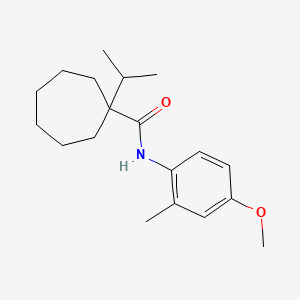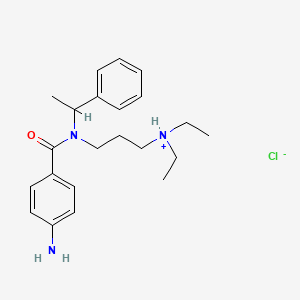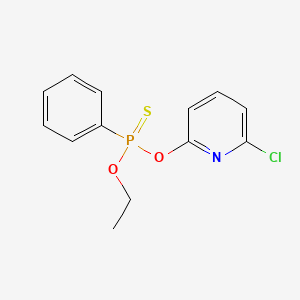![molecular formula C7H2Cl6S B13751874 Pentachloro[(chloromethyl)thio]benzene CAS No. 62601-17-6](/img/structure/B13751874.png)
Pentachloro[(chloromethyl)thio]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachloro[(chloromethyl)thio]benzene is a chemical compound with the molecular formula C7H2Cl6S and a molecular weight of 330.87 g/mol It is characterized by the presence of five chlorine atoms and a chloromethylthio group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentachloro[(chloromethyl)thio]benzene typically involves the chlorination of benzene derivatives. One common method is the reaction of pentachlorobenzene with chloromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination and thiolation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are also implemented to handle the toxic and corrosive nature of the reagents involved .
Análisis De Reacciones Químicas
Types of Reactions
Pentachloro[(chloromethyl)thio]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Pentachloro[(chloromethyl)thio]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentachloro[(chloromethyl)thio]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorobenzene: Similar in structure but lacks the chloromethylthio group.
Hexachlorobenzene: Contains six chlorine atoms but no sulfur-containing groups.
Chloromethylthiobenzene: Contains a chloromethylthio group but fewer chlorine atoms on the benzene ring.
Uniqueness
Pentachloro[(chloromethyl)thio]benzene is unique due to the presence of both multiple chlorine atoms and a chloromethylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
62601-17-6 |
|---|---|
Fórmula molecular |
C7H2Cl6S |
Peso molecular |
330.9 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-(chloromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl6S/c8-1-14-7-5(12)3(10)2(9)4(11)6(7)13/h1H2 |
Clave InChI |
SEBXHYNSUTYHGW-UHFFFAOYSA-N |
SMILES canónico |
C(SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
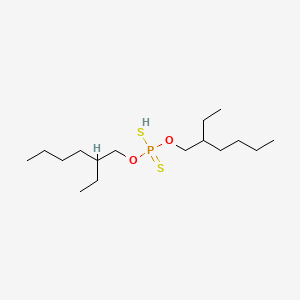

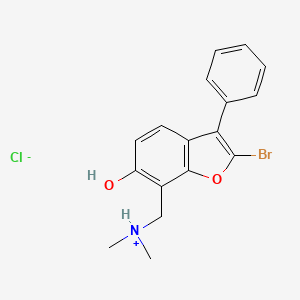

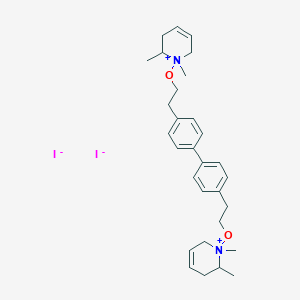
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)

